3-Hydroxydodecanoic acid

Catalog No.
S580193
CAS No.
1883-13-2
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydodecanoic acid

CAS Number

1883-13-2

Product Name

3-Hydroxydodecanoic acid

IUPAC Name

3-hydroxydodecanoic acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxydodecanoic acid, 3-hydroxydodecanoic acid, (+-)-isomer, 3-hydroxydodecanoic acid, (R)-isomer, 3-hydroxydodecanoic acid, (S)-isomer, 3-hydroxydodecanoic acid, ion (1-), 3-hydroxydodecanoic acid, ion (1-), (+-)-isomer, 3-hydroxydodecanoic acid, monosilver (1+) salt, (R)-isomer, beta-hydroxylauric acid

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O

As a Marker for Fatty Acid Metabolism Disorders:

3-Hydroxydodecanoic acid (3-HDD) is a medium-chain fatty acid that has been identified as a potential biomarker for certain fatty acid metabolism disorders, particularly long-chain hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) []. Individuals with LCHAD have difficulty breaking down specific fatty acids, leading to a buildup of these molecules in the body. 3-HDD can be elevated in the urine of individuals with LCHAD, offering a potential diagnostic tool [].

As a Microbial Metabolite:

3-HDD has also been identified as a metabolite produced by certain bacteria, including Acinetobacter, Moraxella, and Pseudomonas []. Studying the production of 3-HDD by these bacteria can provide insights into their metabolic pathways and potential roles in various environments.

As a Component of the Human Placenta:

Recent research has identified 3-HDD as a component of the human placenta []. The specific function of 3-HDD in the placenta is still under investigation, but its presence suggests a potential role in placental development or function.

  • Origin: Myrmicacin was first isolated from leaf-cutter ants (Myrmicinae) but is also present in royal jelly []. It's also produced by some bacteria like Acinetobacter [].
  • Significance: Research suggests myrmicacin acts as a herbicide in ant nests, preventing germinating seeds that could compete with the fungus the ants cultivate []. Studies also suggest it might have other biological functions but more research is needed [].

Molecular Structure Analysis

  • Myrmicacin has a 12-carbon chain (dodecanoic acid) with a hydroxyl group (hydroxy) attached at the third carbon (3-hydroxy) and a carboxylic acid group (oic acid) at the end.
  • This structure gives it some amphiphilic properties, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions [].

Chemical Reactions Analysis

  • Specific synthesis pathways for myrmicacin are not currently well-documented in scientific literature.
  • The breakdown of fatty acids like myrmicacin generally follows beta-oxidation, a complex series of reactions that break down the carbon chain for cellular energy production [].

Physical And Chemical Properties Analysis

  • Myrmicacin is a solid at room temperature [].
  • Data on specific melting point, boiling point, and solubility is not readily available in scientific literature.
  • As mentioned earlier, myrmicacin likely acts as a herbicide in ant nests, but the exact mechanism is not fully understood [].
  • Some research suggests it might have antifungal properties as well []. More studies are needed to clarify its biological effects.
  • No specific data on the toxicity of myrmicacin is currently available in scientific literature.
  • As a carboxylic acid, it may cause mild skin or eye irritation upon contact, but this is speculation and requires further investigation.

Physical Description

Solid

XLogP3

3.6

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1883-13-2

Wikipedia

3-hydroxylauric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. K. Kunii et al. “A new extraction method for Acinetobacter species ODB-L2 rough form lipopolysaccharide from culture broth” Microbios., vol.105:412 pp. 153-61, 20012. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-FattyAcids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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